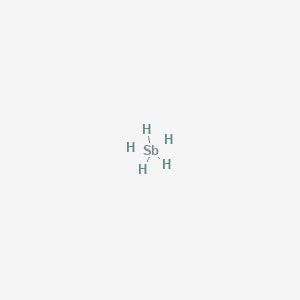
Stiborane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stiborane is an antimony hydride and a mononuclear parent hydride.
科学的研究の応用
Isomerization in Organostiboranes
Stiborane compounds, specifically organoantimony compounds (stiboranes), show fascinating isomerization behaviors. A study by Matsukawa et al. (2009) explored pentacoordinate antimony compounds with a rigid tridentate ligand. They discovered that isomerization in these compounds occurs through a turnstile rotation mechanism, highlighting the dynamic nature of these molecules in chemical reactions (Matsukawa et al., 2009).
Synthesis and Structural Analysis
The synthesis and structural examination of stiborane compounds provide insights into their chemical properties. Wieber et al. (1987) synthesized Phenyltetra(acetato)stiborane and conducted an X-ray analysis to understand its structure, revealing hexacoordination of the central antimony atom (Wieber et al., 1987).
Coordination Chemistry of Stibines and Bismuthines
Greenacre, Levason, and Reid (2020) reviewed recent developments in the coordination chemistry of stibine and bismuthine ligands. They discussed new ligand syntheses, coordination complexes, and their potential applications in areas such as catalysis and material deposition (Greenacre et al., 2020).
Molecular Dissociation Studies
Dujardin, Walkup, and Avouris (1992) demonstrated the use of a scanning tunneling microscope (STM) to dissociate molecules like decaborane(14) on silicon surfaces. This application signifies the potential of stiboranes in precise surface chemistry manipulation (Dujardin et al., 1992).
Structural Dynamics of Stiboranes
Jiang and Yamamoto (2010) synthesized tricoordinate stibine and tetracoordinate stiboranide using SbCl3 and analyzed their structures through X-ray analysis. They highlighted the importance of structural dynamics in stiboranes, influencing their chemical behaviors (Jiang & Yamamoto, 2010).
Pseudorotation in Hypervalent Stiboranes
Toyota et al. (2000) synthesized diastereomeric pentacoordinate hypervalent stiboranes and investigated their pseudorotation at the central antimony atom. Their findings contribute to understanding the dynamic stereochemistry of hypervalent compounds (Toyota et al., 2000).
Dative Interactions in Phosphine-Stibines and Phosphine-Stiboranes
Chalmers et al. (2015) studied a series of phosphine-stibine and phosphine-stiborane compounds. They examined the P-Sb dative interactions through single crystal diffraction and NMR spectroscopy, providing insights into bonding variations in these species (Chalmers et al., 2015).
特性
分子式 |
H5S |
|---|---|
分子量 |
126.8 g/mol |
IUPAC名 |
λ5-stibane |
InChI |
InChI=1S/Sb.5H |
InChIキー |
QGKXPQUVEJEHQI-UHFFFAOYSA-N |
正規SMILES |
[SbH5] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



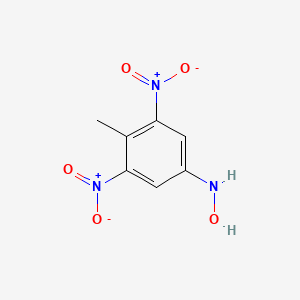
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1235527.png)
![tert-butyl N-[(2S)-5-amino-1-[[(2S)-2-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-3-phenylpropanoyl]amino]-1,5-dioxopentan-2-yl]carbamate](/img/structure/B1235528.png)
![1-(3-fluorophenyl)-N-[(Z)-(3-fluorophenyl)methylideneamino]methanimine](/img/structure/B1235530.png)

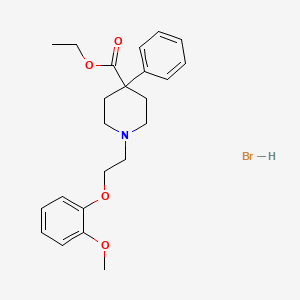
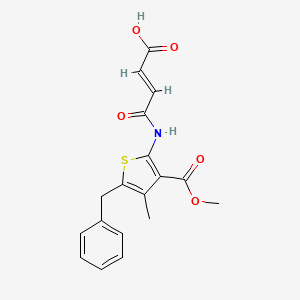
![ethyl 2-{[(1E)-(4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1235534.png)
![Sodium;hydride;5-[3-pyridin-2-yl-6-(5-sulfofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonic acid](/img/structure/B1235535.png)
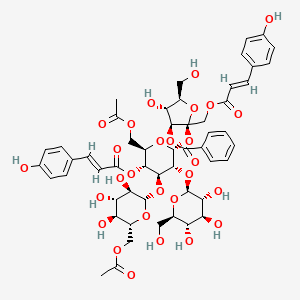
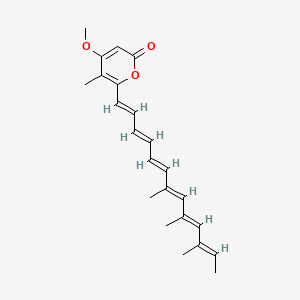
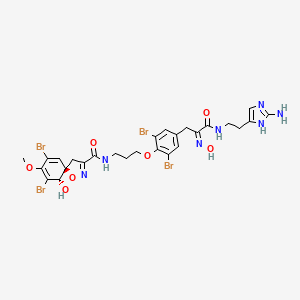

![1-[(Z)-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,4,6,7-hexahydro-1H-inden-5-ylidene]methyl]-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol](/img/structure/B1235545.png)